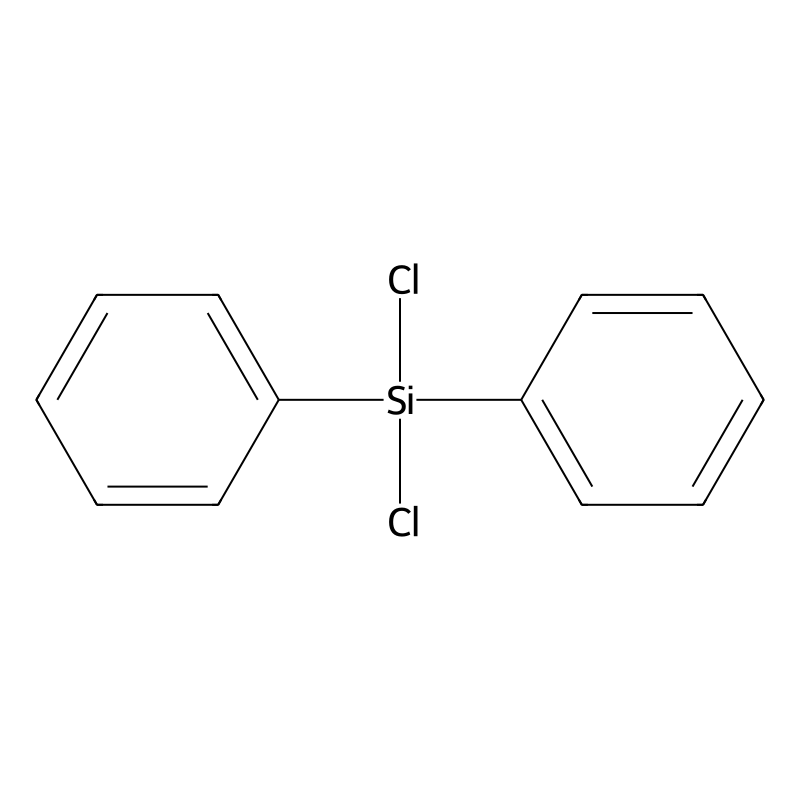

Dichlorodiphenylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Precursor for Organosilicon Materials

DPDS serves as a valuable precursor for various organosilicon materials, which are organic-inorganic hybrid materials incorporating silicon. These materials hold promise for diverse applications due to their unique properties, combining the advantages of both organic and inorganic materials.

- Polymers: DPDS can be used to synthesize poly(diorganosiloxanes) through hydrolysis and condensation reactions. These polymers possess properties like thermal stability, electrical insulation, and flame retardancy, making them valuable in various applications like electronics, coatings, and sealants [].

- Silicones: By reacting DPDS with appropriate functional groups, researchers can create various silicone derivatives with tailored properties. These derivatives find applications in areas like medical implants, controlled drug delivery systems, and elastomers [].

Synthesis of Functionalized Silanes

DPDS can be used as a starting material for the synthesis of functionalized silanes. These compounds possess organic functional groups attached to the silicon atom, allowing them to interact with various materials and surfaces.

- Surface modification: Functionalized silanes derived from DPDS can be used to modify the surface properties of various materials, such as metals, polymers, and ceramics. This modification can improve adhesion, wettability, and other surface characteristics [].

- Bioconjugation: Silanes with specific functional groups can be used to create bioconjugates, linking organic molecules or biomolecules to silicon surfaces. This has applications in biosensors, drug delivery systems, and biocompatible materials [].

Research on Silicon-Based Nanostructures

DPDS plays a role in the research and development of silicon-based nanostructures, including nanoparticles, nanowires, and thin films. These nanostructures possess unique properties due to their size and confinement effects, making them attractive for various applications in electronics, photonics, and catalysis.

- Chemical vapor deposition (CVD): DPDS can be used as a precursor in CVD processes to deposit thin films of silicon or silicon-containing materials. These films are essential components in various electronic devices.

- Synthesis of silicon nanostructures: Researchers explore the use of DPDS in the synthesis of various silicon nanostructures, such as nanoparticles and nanowires, through various techniques like reduction and etching.

Dichlorodiphenylsilane, with the chemical formula , is a colorless liquid characterized by a pungent odor. It is classified as a chlorosilane, which indicates that it contains silicon atoms bonded to chlorine and organic groups. This compound is known for its reactivity, particularly with water, where it generates hydrochloric acid and releases heat, making it corrosive to metals and biological tissues .

DPDS is not a commonly studied biological molecule, and information on its mechanism of action in biological systems is not available.

DPDS is likely to possess similar hazards as other organochlorosilanes. Here are some potential safety concerns:

- Toxicity: Data on the specific toxicity of DPDS is not available. However, organochlorosilanes can be irritating to the skin, eyes, and respiratory system upon contact or inhalation.

- Flammability: Limited data available. The presence of organic phenyl groups suggests some flammability, but the exact fire properties require further investigation.

- Reactivity: DPDS is likely to react with water, releasing hydrochloric acid, which is corrosive and can irritate skin and eyes [].

- Hydrolysis: When exposed to water, dichlorodiphenylsilane reacts vigorously, producing hydrochloric acid and releasing hydrogen gas. The reaction can be represented as:This reaction is exothermic and can be hazardous due to the rapid generation of gas .

- Addition Reactions: Dichlorodiphenylsilane can participate in addition reactions with various organic compounds. For instance, it reacts with diglycidyl ether of bisphenol-S to form poly(silyl ether) derivatives .

- Metal Reactions: It can also react with metals like sodium and magnesium, leading to the formation of organosilicon compounds .

Dichlorodiphenylsilane can be synthesized through various methods:

- Direct Chlorination: One common method involves the chlorination of diphenylsilane using chlorine gas in the presence of a catalyst. This process allows for the selective introduction of chlorine atoms onto the silicon atom.

- Reaction with Chlorosilanes: Another method includes reacting diphenyldichlorosilane with chlorosilanes under controlled conditions to achieve the desired product .

Dichlorodiphenylsilane has several applications across different fields:

- Silicone Production: It serves as a precursor in the synthesis of silicone polymers.

- Surface Modification: The compound is used in surface treatments to enhance hydrophobic properties in materials.

- Chemical Intermediates: It acts as an intermediate in various organic synthesis processes, including the production of specialty chemicals and pharmaceuticals .

Interaction studies involving dichlorodiphenylsilane primarily focus on its reactivity with other chemicals:

- Reactivity with Water: As previously mentioned, its reaction with water is rapid and produces toxic gases, necessitating careful handling.

- Compatibility Studies: Research indicates that dichlorodiphenylsilane may react adversely with various absorbents, including cellulose-based materials and certain clays, highlighting the need for appropriate safety measures during storage and use .

Dichlorodiphenylsilane shares similarities with other chlorosilanes but exhibits unique characteristics that distinguish it:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Diphenylchlorosilane | Contains one less chlorine atom; less reactive than dichlorodiphenylsilane. | |

| Trichlorosilane | Highly reactive; used in semiconductor manufacturing. | |

| Dimethyldichlorosilane | Used mainly in silicone production; less toxic than dichlorodiphenylsilane. |

Dichlorodiphenylsilane stands out due to its dual aromatic structure combined with silicon's reactivity, allowing for versatile applications in both organic synthesis and material science. Its unique properties make it valuable in specialized applications where other chlorosilanes may not suffice.

The history of silicon chemistry dates back to 1823 when Jöns Jacob Berzelius discovered elemental silicon. However, organosilicon chemistry truly began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane compound and tetraethylsilane. This pioneering work laid the foundation for understanding compounds containing carbon-silicon bonds.

Extensive research in organosilicon compounds was championed in the early 20th century by Frederic S. Kipping, who coined the term "silicone" in 1904 and used Grignard reagents to prepare alkylsilanes, arylsilanes, and the first silicone oligomers and polymers. The mid-20th century saw significant developments in the chemistry and industrial applications of siloxanes, with dichlorodiphenylsilane emerging as an important compound in this evolving field.

William Lawrence Bragg's work on X-ray crystallography in the 1920s, along with Linus Pauling's crystal chemistry developments and Victor Goldschmidt's geochemistry advances, further enhanced understanding of silicates and related compounds. These scientific breakthroughs collectively contributed to the growing importance of compounds like dichlorodiphenylsilane in both research and industrial applications.

Significance in Organosilane Chemistry

Dichlorodiphenylsilane holds particular significance in organosilane chemistry for several fundamental reasons:

It serves as a key intermediate in silicone polymer synthesis, contributing to materials used in sealants, adhesives, and lubricants.

The compound's structure, featuring two phenyl groups that provide stability and unique reactivity properties, makes it valuable across diverse applications.

The presence of two reactive chlorine atoms allows for controlled reactions, particularly in hydrolysis processes leading to silanols and subsequent condensation to siloxanes.

It functions as a model compound for understanding fundamental organosilicon chemistry, particularly regarding silicon-carbon bond properties and silicon's distinctive reactivity patterns.

Dichlorodiphenylsilane exemplifies important characteristics of silicon chemistry, including silicon's tendency to form tetrahedral structures, the relative weakness of Si-C bonds compared to C-C bonds (226 kJ/mol versus 356 kJ/mol), and the high reactivity of Si-Cl bonds toward nucleophiles.

Research Evolution and Current Scientific Landscape

Research involving dichlorodiphenylsilane has evolved significantly over decades. Early investigations concentrated on fundamental reactions and properties, while contemporary research has expanded to include:

Advanced applications in materials science, particularly surface modifications and protective coatings.

Development of specialized silicone polymers with precisely tailored properties.

Applications in semiconductor materials and electronics manufacturing.

Integration into nanotechnology and polymer science research.

The current scientific landscape continues exploring novel applications and reaction pathways. Research increasingly focuses on environmentally friendly processes, alternatives to traditional metal-based catalysts, and creating materials with enhanced performance characteristics. The compound's reactivity with water to form silanols and subsequent condensation to form siloxanes remains a central feature of its chemistry, with ongoing research into controlling these reactions to design materials with specific properties.

Industrial Production Pathways

Industrial synthesis of dichlorodiphenylsilane predominantly relies on the direct reaction of silicon metal with chlorobenzene under high-temperature conditions. This method, known as the Hoch–Gräf process, involves heating silicon and chlorobenzene to 300–400°C in the presence of copper catalysts, yielding dichlorodiphenylsilane alongside hydrogen chloride [1] [2]. A typical reactor setup operates at 305°C (the compound’s boiling point) to facilitate continuous distillation, achieving yields of 70–80% [2]. Excess chlorobenzene is recycled to minimize waste, though this necessitates robust corrosion-resistant equipment due to the reactivity of hydrogen chloride byproducts [1].

Alternative industrial routes include the redistribution of chlorosilanes, where diphenyltetrachlorodisilane undergoes thermal disproportionation to produce dichlorodiphenylsilane. This method, while less energy-intensive, requires precise stoichiometric control to avoid oligomer formation [1].

Table 1: Key Industrial Synthesis Parameters

| Method | Temperature Range | Catalyst | Yield (%) | Byproduct Management |

|---|---|---|---|---|

| Hoch–Gräf Process | 300–400°C | Copper | 70–80 | HCl scrubbing, chlorobenzene recycling |

| Redistribution Reaction | 200–250°C | None | 60–70 | Oligomer separation |

Laboratory-Scale Synthesis Approaches

Laboratory synthesis often employs condensation reactions of phenylsilanols in controlled environments. For instance, diphenylsilanediol reacts with thionyl chloride in anhydrous tetrahydrofuran (THF) at −30°C to yield dichlorodiphenylsilane with 85–90% efficiency [1] [5]. This method avoids high temperatures, making it suitable for small-scale production.

Another approach involves the ammonia-mediated condensation of diphenyldichlorosilane derivatives. Jens Beckmann and colleagues demonstrated that organostannoxane catalysts, such as bis(tributyltin) oxide, accelerate the condensation of diphenylsilanediol at ambient temperatures, achieving near-quantitative conversions [1]. Liquid ammonia serves as both solvent and proton acceptor, simplifying purification [1].

Key considerations for laboratory synthesis:

- Solvent selection: THF and liquid ammonia are preferred for their inertness and ability to stabilize reactive intermediates [1] [5].

- Purification: Vacuum distillation at 10⁻³ bar effectively isolates dichlorodiphenylsilane from oligomeric byproducts [5].

Catalytic Synthesis Innovations

Recent advances focus on organometallic catalysts to enhance reaction efficiency and selectivity. For example, organostannoxanes reduce activation energies in silanol condensation reactions, enabling syntheses at 25–50°C with turnover frequencies exceeding 500 h⁻¹ [1]. Klaus Jurkschat’s team reported that tin-based catalysts facilitate the formation of dichlorodiphenylsilane with 95% selectivity, minimizing side reactions [1].

Cyclization strategies using n-butyllithium (n-BuLi) have also emerged. When Ph₂Si(NHNHMe)₂ reacts with n-BuLi and dichlorodiphenylsilane in a 1:2:1 ratio, a five-membered triazasilole ring forms, which can be hydrolyzed to regenerate dichlorodiphenylsilane [4]. This method highlights the versatility of lithium-based catalysts in manipulating silicon-nitrogen bonds.

Table 2: Catalytic Performance Comparison

| Catalyst Type | Temperature | Selectivity (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Organostannoxanes | 25–50°C | 95 | 500 |

| n-Butyllithium | −30°C | 88 | 300 |

Green Chemistry Approaches to Synthesis

Efforts to align dichlorodiphenylsilane synthesis with green chemistry principles focus on solvent-free reactions and renewable catalysts. For instance, microwave-assisted synthesis reduces energy consumption by 40% compared to conventional heating, as demonstrated in the cyclization of phenylsilane precursors [6].

Another innovation involves bio-based acid scavengers. Citric acid derivatives replace traditional proton acceptors like ammonia, reducing toxicity and enabling aqueous workup [5]. Additionally, recyclable ionic liquids such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) have been employed as reaction media, achieving 80% yields while allowing solvent reuse for five cycles without efficiency loss [5].

Table 3: Green Synthesis Metrics

| Approach | Energy Savings | Solvent Recyclability | Yield (%) |

|---|---|---|---|

| Microwave-assisted | 40% | N/A | 75 |

| Ionic Liquid Media | 30% | 5 cycles | 80 |

Dichlorodiphenylsilane undergoes rapid hydrolysis in the presence of moisture, representing one of the most fundamental and well-characterized reactions of this compound [1]. The hydrolysis mechanism proceeds through nucleophilic attack by water molecules on the electrophilic silicon center, resulting in the formation of hydrogen chloride and diphenylsilanediol as primary products [2] [3] [4].

The kinetics of hydrolysis have been extensively studied using standardized testing protocols. According to Organization for Economic Cooperation and Development Test Guideline 111 studies conducted at 1.5°C, dichlorodiphenylsilane exhibits hydrolysis half-lives of less than one minute at pH values of 4, 7, and 9 [1]. At ambient temperature (25°C), the hydrolysis proceeds even more rapidly, with predicted half-lives of less than 10 seconds across the same pH range [1]. This extraordinarily rapid hydrolysis rate is attributed to the high electrophilicity of the silicon center and the excellent leaving group ability of chloride ions [3] [4].

The hydrolysis reaction follows a bimolecular mechanism where water molecules act as nucleophiles attacking the silicon-chlorine bonds. The reaction proceeds according to the stoichiometry: Ph₂SiCl₂ + 2H₂O → Ph₂Si(OH)₂ + 2HCl [2] [1]. Each mole of dichlorodiphenylsilane produces two moles of hydrogen chloride and one mole of diphenylsilanediol upon complete hydrolysis [1].

Studies by Bond and others have investigated the detailed kinetic parameters of this hydrolysis process [5] [6]. The reaction exhibits first-order kinetics with respect to the chlorosilane concentration and shows a strong dependence on the availability of water molecules [5]. The rapid rate constant values obtained reflect the inherent reactivity of the silicon-chlorine bonds toward nucleophilic attack [6].

Temperature effects on hydrolysis kinetics demonstrate typical Arrhenius behavior, with reaction rates increasing substantially at elevated temperatures [1]. The activation energy for the hydrolysis process has been determined to be relatively low, consistent with the facile nature of the nucleophilic substitution mechanism at silicon [6].

Condensation Reaction Pathways

Following the initial hydrolysis step, the resulting diphenylsilanediol undergoes subsequent condensation reactions to form siloxane linkages [7] [8]. These condensation processes represent critical secondary reactions that determine the ultimate fate of the hydrolysis products and have significant implications for materials formation and environmental behavior [8].

The condensation mechanism involves the elimination of water between adjacent silanol groups, forming silicon-oxygen-silicon bridges [7] [9]. This process can occur through both acid-catalyzed and base-catalyzed pathways, each exhibiting distinct kinetic profiles and mechanistic features [9] [10].

Comprehensive thermal analysis studies have revealed that diphenylsilanediol condensation exhibits strong temperature dependence [7]. At 120°C, solid-state condensation proceeds slowly with approximately 6% conversion of silanol groups after 90 minutes [7]. Increasing the temperature to 140°C, near the melting point of diphenylsilanediol, results in dramatically enhanced condensation rates with 70% conversion achieved in the same timeframe [7]. At 160°C and above, condensation in the molten state proceeds rapidly, reaching 85-90% conversion within 90 minutes [7].

The condensation reaction pathways lead to different structural outcomes depending on reaction conditions [7] [8]. Linear oligomeric products predominate at lower temperatures, while higher temperatures favor the formation of both cyclic and cross-linked polymeric structures [7]. Size exclusion chromatography analysis has demonstrated that the average molecular weight of condensation products increases progressively with both temperature and reaction time [7].

Kinetic modeling of the condensation process reveals complex multi-step behavior [7]. Thermogravimetric analysis indicates a two-stage process below 160°C and a three-stage process at higher temperatures, reflecting the different rates of water elimination during various phases of the condensation reaction [7]. The initial rapid mass loss corresponds to intermolecular condensation between readily accessible silanol groups, while subsequent slower phases involve intramolecular cyclization and cross-linking reactions [7].

Nucleophilic Substitution Processes

Dichlorodiphenylsilane participates in a wide range of nucleophilic substitution reactions that proceed through well-defined mechanistic pathways [11] [12] [13]. These reactions are fundamental to the synthetic utility of this compound and demonstrate the characteristic reactivity patterns of organosilicon chemistry [13] [14].

The nucleophilic substitution mechanism at silicon differs significantly from analogous carbon-centered reactions [11] [15]. Unlike carbon, which typically proceeds through classical SN2 mechanisms with inversion of configuration, silicon often exhibits retention of configuration due to the formation of stable pentacoordinate intermediates [11] [15]. This mechanistic difference arises from the larger atomic radius of silicon and its ability to accommodate expanded coordination spheres [11].

Experimental studies have demonstrated that the stereochemical outcome of nucleophilic substitution at silicon is highly dependent on the nature of the attacking nucleophile [12] [16] [17]. Hard nucleophiles such as alkoxide ions and hydroxide tend to promote retention of configuration, while softer nucleophiles like organometallic reagents can lead to inversion [16] [17]. This stereochemical dichotomy has been attributed to differences in the transition state geometries and the extent of ionic character in the silicon-nucleophile interactions [16].

Kinetic investigations of nucleophilic substitution reactions with various reagents have revealed significant rate variations depending on the electronic and steric properties of the nucleophile [13] [14]. Organometallic reagents such as organomagnesium and organolithium compounds exhibit particularly high reactivity toward dichlorodiphenylsilane [13] [14]. Zinc-catalyzed reactions have been developed to enhance the efficiency of these transformations under mild conditions [13] [14].

The reaction proceeds through a bimolecular mechanism where the nucleophile attacks the electrophilic silicon center while the chloride leaving group is displaced [11]. Formation of pentacoordinate silicon intermediates has been proposed based on computational studies and experimental evidence [11] [15]. These intermediates can undergo subsequent rearrangement processes that determine the final stereochemical outcome [15].

Electrochemical Reduction Mechanisms

Electrochemical reduction of dichlorodiphenylsilane has emerged as an important synthetic methodology for the formation of silicon-containing polymers and the generation of reactive silicon intermediates [18] [19] [20]. These electrochemical processes provide alternative pathways to traditional chemical reduction methods and offer unique mechanistic insights into silicon-centered radical chemistry [18] [20].

Studies using magnesium electrodes have demonstrated the practical synthesis of polysilanes through electroreductive polymerization of dichlorosilanes [18]. The optimal conditions involve passing approximately 3 Faradays per mole of substrate, after which further electroreduction leads to molecular weight degradation due to reductive cleavage of silicon-silicon bonds [18]. This observation suggests the intermediacy of silyl anions that can undergo various subsequent reactions [18].

Mechanistic investigations indicate that the initial electroreduction step involves single-electron transfer to form silyl radical cations [18] [19]. These highly reactive intermediates can undergo further reduction to generate silyl anions, which serve as key propagating species in polymerization reactions [18]. The silyl anions exhibit nucleophilic character and can attack additional dichlorosilane molecules to extend the polymer chain [18].

Electrochemical reduction studies using silver electrodes have provided insights into the formation of silyl radicals and their subsequent reactivity [21]. The reduction potentials required for these transformations typically range from -0.5 to -1.0 volts versus standard hydrogen electrode, indicating the relatively facile nature of the electron transfer processes [21].

Computational studies have supported the proposed mechanism involving sequential electron transfer steps [18] [20]. Density functional theory calculations suggest that the first reduction leads to radical anion formation, while subsequent electron uptake results in the generation of silyl anions [20]. These theoretical predictions are consistent with experimental observations of hydrogen evolution and the formation of silicon-silicon bonds during electrochemical processing [18].

Silylene Insertion Reactions

Silylene species generated from dichlorodiphenylsilane participate in insertion reactions that represent unique mechanistic pathways for silicon-carbon and silicon-heteroatom bond formation [19] [22] [23]. These highly reactive intermediates exhibit carbene-like behavior and provide access to unusual organosilicon structures through concerted insertion processes [22].

Electrochemical generation of silylenes from dichlorodiphenylsilane has been achieved through reduction in the presence of suitable trapping agents [19]. The resulting silylene intermediates demonstrate characteristic insertion behavior into carbon-hydrogen bonds of organic substrates [19] [22]. Studies with 2,3-dimethylbutadiene have shown that dichlorodiphenylsilane-derived silylenes readily insert into the double bond to form silacyclopentene products [19].

The insertion mechanism proceeds through a concerted process where the electron-deficient silylene center simultaneously forms bonds with both carbon atoms of the alkene substrate [19] [22]. This concerted pathway avoids the formation of discrete carbanionic intermediates and results in the stereospecific formation of the insertion products [19].

Computational investigations of silylene insertion reactions have provided detailed mechanistic insights [22] [23]. Density functional theory calculations indicate that the insertion process proceeds through a low-energy transition state characterized by partial bond formation between the silylene and the substrate [22]. The calculated activation barriers are consistent with the experimentally observed facile nature of these transformations [22].

Variations in the electronic properties of silylene intermediates significantly influence their insertion reactivity [22] [23]. Electron-withdrawing substituents on silicon increase the electrophilic character of the silylene center and enhance its reactivity toward electron-rich substrates [22]. Conversely, electron-donating groups reduce the insertion tendency and favor alternative reaction pathways [22].

Computational Studies of Reactivity and Mechanism

Computational chemistry has played a crucial role in elucidating the mechanistic details of dichlorodiphenylsilane reactions and predicting the outcomes of various transformation processes [24] [25] [26]. Density functional theory calculations have provided quantitative insights into reaction energetics, transition state structures, and the factors governing selectivity in these systems [24] [25].

Theoretical investigations of the hydrolysis mechanism have confirmed the bimolecular nucleophilic substitution pathway proposed based on experimental evidence [26]. Calculated activation energies for water attack on the silicon-chlorine bonds are consistent with the experimentally observed rapid kinetics [26]. The computed transition state structures reveal the characteristic features of nucleophilic substitution at silicon, including the formation of pentacoordinate intermediates [26].

Studies of condensation reaction pathways have utilized computational methods to predict the thermodynamic stability of various siloxane products [25] [27]. These calculations have successfully explained the experimental observation that certain structural motifs are favored under specific reaction conditions [27]. The computed energetics also provide guidance for optimizing synthetic procedures to achieve desired product distributions [27].

Computational analysis of nucleophilic substitution stereochemistry has revealed the electronic factors responsible for retention versus inversion of configuration [25] [26]. Molecular orbital calculations demonstrate that the nature of the highest occupied molecular orbital of the nucleophile plays a critical role in determining the approach geometry and subsequent stereochemical outcome [25].

Electronic structure calculations have been particularly valuable for understanding electrochemical reduction mechanisms [20] [25]. The computed reduction potentials for various silicon-containing intermediates correlate well with experimental electrochemical data [20]. These calculations have also predicted the stability of proposed silyl anion intermediates and their propensity to undergo subsequent reactions [25].

Computational investigations of reaction mechanism variations have demonstrated the influence of substituent effects on reactivity patterns [24] [25]. Calculations show that electron-withdrawing groups on silicon increase the electrophilicity of the metal center and accelerate nucleophilic attack [25]. Conversely, electron-donating substituents reduce reactivity and can alter the preferred reaction pathways [24] [25].

Physical Description

Liquid

Color/Form

Boiling Point

305.0 °C

305 °C

Flash Point

288 °F (142 °C) CC

Vapor Density

Density

1.204 g/cu cm at 25 °C

Odor

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 442 of 591 companies. For more detailed information, please visit ECHA C&L website;

Of the 12 notification(s) provided by 149 of 591 companies with hazard statement code(s):;

H310 (26.85%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H411 (61.74%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Reaction of phenylmagnesium chloride with silicon tetrachloride.

General Manufacturing Information

All other basic organic chemical manufacturing

Benzene, 1,1'-(dichlorosilylene)bis-: ACTIVE

Coproduced with trichlorophenyl silane (Direct Process)

Storage Conditions

Diphenyldichlorosilane must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates), bases, alcohols, and acids since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from water, steam, and moisture because toxic and corrosive chloride gases including hydrogen chloride can be produced. Sources of ignition such as smoking and open flames are prohibited where diphenyldichlorosilane is used, handled, or stored in a manner that could create a potential fire or explosion hazard.

All containers, pipes, apparatus, installations, and structures used for manufacture, storage, transport, or use of these substances must be of material resistant to corrosive substances or be protected by suitable coatings ... All containers or receptacles should be clearly labelled to indicate their contents and should bear the danger symbol for corrosives. /Corrosive substances/

Dates

Unintentional PCB in chlorophenylsilanes as a source of contamination in environmental samples

Katsunori Anezaki, Takeshi NakanoPMID: 25634145 DOI: 10.1016/j.jhazmat.2015.01.026

Abstract

This paper discusses the concentrations and congener patterns of PCBs unintentionally present in chlorophenylsilanes. Chlorophenylsilanes are used in the production of silicone-based adhesives and phenyl silicones. The concentration of PCBs in adhesives was found to range from not-detectable concentrations to 40mg/kg. The concentrations of PCBs in trichlorophenylsilane, dichlorodiphenylsilane, chlorotriphenylsilane, and diphenylsilanediol were 0.00072-2.7, 6.5-1,500, 0.019-1.1, and 0.12-120mg/kg, respectively. Dichlorodiphenylsilane and diphenylsilanediol, in particular, had high PCB concentrations. The PCB concentration of some specimens exceeded the 50mg/kg limit set by the transportation regulations of the Stockholm Convention. In the adhesives and chlorophenylsilanes, mono- and di-chlorinated biphenyls were detected in high proportions. The congeners detected in dichlorinated biphenyls had a structure in which one chlorine atom was substituted at each of the two aryls of the biphenyl backbone. This indicated that the chlorobenzene used for synthesizing chlorophenylsilanes undergoes dimerization. The congener and homologue patterns of the adhesives containing PCBs were similar to dichlorodiphenylsilane and diphenylsilanediol. It was concluded that the production of the adhesives is based on these substances. In addition, these results indicate that silicone-based products may become a source of PCBs in the environment, leading to irregular PCB values in environmental analysis.Supports for reverse-phase high-performance liquid chromatography of large proteins

R V Lewis, A Fallon, S Stein, K D Gibson, S UdenfriendPMID: 6247937 DOI: 10.1016/0003-2697(80)90291-2

Abstract

Sorption of nonpolar aromatic contaminants by chlorosilane surface modified natural minerals

P Huttenloch, K E Roehl, K CzurdaPMID: 11718339 DOI: 10.1021/es010131f